molecular formula C11H14O3 B584520 2,4,6-Trimethylphenylglyoxal hydrate CAS No. 142751-35-7

2,4,6-Trimethylphenylglyoxal hydrate

Cat. No.: B584520
CAS No.: 142751-35-7
M. Wt: 194.23
InChI Key: SBIUCNOOFPPMNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylphenylglyoxal hydrate typically involves the oxidation of 2,4,6-trimethylbenzaldehyde. This can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated as a hydrate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar oxidizing agents. The process would be optimized for yield and purity, with careful control of reaction conditions to prevent over-oxidation or side reactions.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylphenylglyoxal hydrate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the glyoxal group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2,4,6-Trimethylphenylglyoxal hydrate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylphenylglyoxal hydrate involves its interaction with biological molecules, particularly proteins. The glyoxal group can form covalent bonds with amino acid residues, leading to modifications that can affect protein function. This interaction can be used to study enzyme mechanisms and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzaldehyde: The precursor in the synthesis of 2,4,6-Trimethylphenylglyoxal hydrate.

    Phenylglyoxal: A simpler glyoxal compound used in similar research applications.

    2,4,6-Trimethylphenylacetic acid: Another derivative of 2,4,6-trimethylbenzene with different chemical properties.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. Its trimethyl-substituted aromatic ring provides steric hindrance, affecting its reactivity compared to simpler glyoxal compounds.

Properties

IUPAC Name

2-oxo-2-(2,4,6-trimethylphenyl)acetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2.H2O/c1-7-4-8(2)11(9(3)5-7)10(13)6-12;/h4-6H,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIUCNOOFPPMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656969
Record name Oxo(2,4,6-trimethylphenyl)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142751-35-7
Record name Oxo(2,4,6-trimethylphenyl)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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